molecular formula C8H11NO4S2 B2513552 2-Methyl-5-(methylsulfonyl)benzenesulfonamide CAS No. 1671-20-1

2-Methyl-5-(methylsulfonyl)benzenesulfonamide

Cat. No. B2513552
CAS RN: 1671-20-1
M. Wt: 249.3
InChI Key: HOKCNQPJWCGBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(methylsulfonyl)benzenesulfonamide is a chemical compound with the linear formula C8H11NO4S2 . It is a relatively inert chemically and is able to resist decomposition at elevated temperatures .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide consists of a benzene ring with two sulfonyl groups and one methyl group attached . The SMILES string for this compound is CC1=C(S(N)(=O)=O)C=C(S(C)(=O)=O)C=C1 .

Scientific Research Applications

It’s possible that this compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but without specific studies or papers, it’s difficult to provide the detailed analysis you’re asking for.

Field : Antibacterial Research

Methods of Application : These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Safety And Hazards

While specific safety and hazard information for 2-Methyl-5-(methylsulfonyl)benzenesulfonamide is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

properties

IUPAC Name

2-methyl-5-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKCNQPJWCGBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(methylsulfonyl)benzenesulfonamide

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